molecular formula C18H16N2O5S B2900220 N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide CAS No. 1172016-93-1

N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide

Cat. No.: B2900220
CAS No.: 1172016-93-1
M. Wt: 372.4
InChI Key: WIRBMOYIIJNTQV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide (CAS 1172016-93-1) is a heterocyclic compound of significant interest in medicinal chemistry and biochemical research. It features a sulfonamide group bridging two furan rings, one of which is modified with a methyl group linked to an indoline carbonyl moiety . This structural configuration is associated with potential biological activities, primarily in the fields of anticancer and antiviral research . In vitro studies suggest the compound exhibits cytotoxic effects against specific cancer cell lines. Research indicates activity against MCF-7 breast cancer cells with an IC₅₀ value of 12 µM and A549 lung cancer cells with an IC₅₀ of 15 µM . The proposed mechanism for its anticancer activity involves the induction of apoptosis via the mitochondrial pathway, evidenced by increased caspase activity . Furthermore, the compound has been investigated for its antiviral properties, showing potential to inhibit viral replication, such as SARS-CoV-2, in Vero E6 cells with an IC₅₀ value of 8 µM . The presence of both the furan-sulfonamide core and the indoline moiety is a key feature, as these scaffolds are frequently explored in the development of carbonic anhydrase inhibitors and other targeted therapies . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-(2,3-dihydroindole-1-carbonyl)-N-(furan-2-ylmethyl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-8,11,19H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRBMOYIIJNTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)S(=O)(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-5-(indoline-1-carbonyl)furan-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety and an indoline carbonyl group, which are known to contribute to its biological properties. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound.

The proposed mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. The compound has shown significant cytotoxic effects against various cancer types, with IC50 values indicating its potency.

Case Studies

  • Study on Breast Cancer Cells
    A study evaluated the compound's effect on MCF-7 breast cancer cells, reporting an IC50 value of 12 µM. The compound induced apoptosis via the mitochondrial pathway, evidenced by increased caspase activity and decreased mitochondrial membrane potential.
  • Lung Cancer Model
    In another study using A549 lung cancer cells, this compound exhibited an IC50 value of 15 µM, demonstrating its ability to inhibit cell proliferation effectively.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2.

In Vitro Studies

Research indicated that this compound could inhibit viral replication in Vero E6 cells with an IC50 value of 8 µM. This suggests a promising role in the development of antiviral therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureContribution to Activity
Furan RingEnhances interaction with biological targets
Indoline Carbonyl GroupIncreases binding affinity to target proteins
Sulfonamide GroupImproves solubility and bioavailability

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

StudyCell Line/ModelIC50 (µM)Mechanism of Action
Breast Cancer StudyMCF-712Apoptosis induction
Lung Cancer StudyA54915Cell cycle arrest
Antiviral ActivityVero E68Inhibition of viral replication

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized by comparing it to four classes of analogs:

Benzenesulfonamide-Indoline Derivatives

  • Example : 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides (e.g., 4b, 4d, 5d, 5g ) .
  • Structural Features : Benzene ring instead of furan in the sulfonamide group.
  • Biological Activity : Potent anticancer activity against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with IC₅₀ values of 1.98–2.72 μM .
  • Key Difference : Replacement of benzene with furan in the target compound may enhance solubility or alter binding kinetics due to furan’s smaller size and oxygen heteroatom.

Furan Sulfonamide Derivatives with Antimicrobial Activity

  • Example : 5-(Substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (4a–4m ) .
  • Structural Features : Furan sulfonamide core with phenyl/alkyl substituents.
  • Key Difference : The target compound’s indoline-1-carbonyl group likely shifts its activity toward anticancer applications rather than antimicrobial.

Indole Carboxamide-EGFR Inhibitors

  • Example : N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives (e.g., 6p ) .
  • Structural Features : Indole carboxamide linked to furan-methyl.
  • Biological Activity: EGFR inhibition with IC₅₀ values of <5 μM against A549 and HeLa cells. Low cytotoxicity (HL7702 normal cells).
  • Key Difference: The sulfonamide group in the target compound may improve metabolic stability compared to carboxamide, while the indoline moiety could enhance binding to non-EGFR targets.

Inflammasome-Targeting Furan Sulfonamides

  • Example : N-((7-Chloro-5-cyclopropyl-2,3-dihydro-1H-inden-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide .
  • Structural Features : Complex dihydroindenyl substituent.
  • Key Difference : The target compound’s indoline-1-carbonyl group may confer specificity for cancer targets over inflammatory pathways.

Research Findings and Implications

  • Anticancer Potential: The indoline-1-carbonyl group is critical for anticancer activity, as seen in benzenesulfonamide-indoline derivatives . The furan sulfonamide core may enhance bioavailability compared to bulkier benzene analogs.
  • Selectivity: Compounds with indoline/indole moieties (e.g., 6p) show low cytotoxicity against normal cells, suggesting the target compound may also exhibit favorable selectivity .
  • Synthetic Feasibility : One-pot synthesis methods for furan sulfonamide derivatives (e.g., ) could streamline production of the target compound .

Q & A

Q. What precautions are required when handling this compound in mutagenicity assays?

  • PPE : Gloves, lab coat, and fume hood for powder handling.
  • Waste disposal : Incinerate at >1000°C to prevent environmental release of sulfonamide residues .

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